4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol
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Overview
Description
4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol is a complex organic compound that belongs to the class of pyrazolo[1,5-c][1,3]oxazines This compound is characterized by its unique structure, which includes a chloro-substituted phenol group, a naphthalene moiety, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-c][1,3]oxazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the naphthalene moiety: This can be achieved through a Friedel-Crafts alkylation reaction using naphthalene and a suitable alkylating agent.
Chlorination of the phenol group: The final step involves the chlorination of the phenol group using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the oxazine ring, using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced forms of the oxazine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrazolo core and have been investigated for their biological activities, including CDK2 inhibition.
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in optical materials.
Imidazole-containing compounds: These compounds exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-Chloro-2-(2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol is unique due to its specific structural features, such as the combination of a chloro-substituted phenol group, a naphthalene moiety, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine core
Properties
CAS No. |
303060-47-1 |
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Molecular Formula |
C26H19ClN2O2 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
4-chloro-2-(2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
InChI |
InChI=1S/C26H19ClN2O2/c27-19-11-12-24(30)21(14-19)26-29-23(20-7-3-4-8-25(20)31-26)15-22(28-29)18-10-9-16-5-1-2-6-17(16)13-18/h1-14,23,26,30H,15H2 |
InChI Key |
PWGZGULYMMNJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=C(C=CC(=C6)Cl)O |
Origin of Product |
United States |
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